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Introduction:

KL-11743 is a potent, orally bioavailable, and glucose-competitive inhibitor of class | glucose
transporters (GLUTSs), with inhibitory concentrations in the nanomolar range for GLUT1,
GLUT2, GLUTS3, and GLUTA4.[1][2][3] By blocking cellular glucose uptake and metabolism, KL-
11743 induces a rapid collapse of NADH pools and a metabolic shift towards mitochondrial
oxidative phosphorylation.[4][5] This mechanism has shown significant anti-tumor activity,
particularly in cancers with deficiencies in the tricarboxylic acid (TCA) cycle or those exhibiting
high dependence on glucose metabolism.[3][5] Preclinical studies using xenograft mouse
models have demonstrated the in vivo efficacy of KL-11743 in suppressing tumor growth,
making it a promising candidate for further oncological research.[1][6]

These application notes provide a comprehensive overview and detailed protocols for utilizing
KL-11743 in xenograft mouse models, intended to guide researchers in designing and
executing robust in vivo studies.

Data Presentation

Table 1: In Vitro Potency of KL-11743
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Target IC50 (nM) Cell Line/Assay Condition
GLUT1 115 TiterGlo assay[2]
GLUT2 137 TiterGlo assay[2]
GLUTS3 90 TiterGlo assay[2]
GLUT4 68 Not specified[3]
) HT-1080 fibrosarcoma cells[3]
Glucose Consumption 228 6]
) HT-1080 fibrosarcoma cells[3]
Lactate Secretion 234
[6]
2-Deoxyglucose (2DG) g7 HT-1080 fibrosarcoma cells[3]
Transport [6]
] . Oligomycin-treated HT-1080
Glycolytic ATP Production 127
cells[3][6]
HT-1080 Cell Growth 677 24-72 hour exposure[1]

Table 2: In Vivo Efficacy of KL-11743 in Xenograft Models

Xenograft Model

Dosage and
Administration

Key Findings

SLC7A11-high NCI-H226

100 mg/kg; intraperitoneal

injection (i.p.) every two days

Decreased tumor growth; well-
tolerated.[1]

for 5 weeks
-~ Significantly suppressed tumor
KEAP1 KO Tumors Not specified
growth.[1]
TCA Cycle-Deficient Patient- N Vulnerable to KL-11743
Not specified

Derived Xenografts (PDX)

treatment.[5][6]

Table 3: Pharmacokinetic Parameters of KL-11743 in Rodents
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Parameter Mice Rats

Oral Bioavailability (F) 15-30% 15-30%

tmax (oral) 2-3 hours 2-3 hours

Half-life (t1/2) 1.45-4.75 hours 2.04-5.38 hours
Dose-linear, ~20 uM at 10-100 )

Plasma Exposure Dose-linear
mg/kg

Brain Exposure Limited Not specified

Signaling Pathway and Mechanism of Action

KL-11743 competitively inhibits class | glucose transporters, primarily GLUT1 and GLUT3,
which are often overexpressed in cancer cells. This inhibition blocks the entry of glucose into
the cell, thereby disrupting glycolysis and downstream metabolic processes. The cellular
response to KL-11743 involves a rapid depletion of NADH and NADPH pools and an
accumulation of aspartate.[4][6] This indicates a forced shift from glycolysis to oxidative
phosphorylation for energy production.[4] Cancers with mutations in the TCA cycle, such as
those with succinate dehydrogenase A (SDHA) deficiency, are particularly sensitive to KL-
11743, as they are unable to compensate for the loss of glycolytic flux through mitochondrial
respiration.[5]
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Caption: Mechanism of action of KL-11743 in cancer cells.
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Experimental Protocols

1. Preparation of KL-11743 for In Vivo Administration
o For Oral Gavage (Corn Oil Formulation):
o Weigh the required amount of KL-11743 powder in a sterile microcentrifuge tube.

o Prepare a stock solution by dissolving KL-11743 in fresh, high-quality DMSO to a
concentration of 3 mg/mL.[2]

o For a 1 mL final working solution, add 50 pL of the 3 mg/mL DMSO stock to 950 pL of corn
oil.[2]

o Vortex thoroughly to ensure a uniform suspension.
o This formulation should be prepared fresh before each use for optimal results.[2]
o For Intraperitoneal Injection (Aqueous Formulation):

o Prepare a 100 mg/mL stock solution of KL-11743 in DMSO.[2] Note: Use fresh, moisture-
free DMSO as absorbed moisture can reduce solubility.[2]

o For a1 mL final working solution, add 50 pL of the 100 mg/mL DMSO stock to 400 pL of
PEG300. Mix until the solution is clear.[2]

o Add 50 pL of Tween80 to the mixture and mix until clear.[2]
o Add 500 pL of sterile ddH20 to bring the final volume to 1 mL.[2]
o This mixed solution should be used immediately.[2]

2. Xenograft Mouse Model Protocol (Subcutaneous)

o Cell Culture:

o Culture the chosen cancer cell line (e.g., NCI-H226, HT-1080) under standard conditions
recommended by the supplier.
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o Harvest cells during the logarithmic growth phase.
o Wash the cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS).

o Resuspend the cells in a 1:1 mixture of serum-free medium and Matrigel (or as optimized
for the specific cell line) at a concentration of 5-10 x 107 cells/mL.

e Tumor Implantation:

o

Use immunocompromised mice (e.g., NOD/SCID, NSG, or nude mice), aged 6-8 weeks.

[¢]

Anesthetize the mouse using an appropriate method (e.g., isoflurane inhalation).

o

Inject 100 pL of the cell suspension (containing 5-10 x 10° cells) subcutaneously into the
flank of the mouse.

[e]

Monitor the animals for tumor growth.
e Treatment Protocol:

o Once tumors reach a palpable size (e.g., 100-200 mms3), randomize the mice into
treatment and vehicle control groups.

o Measure tumor dimensions using calipers and record the body weight of each mouse
before starting treatment.

o Administer KL-11743 or vehicle control according to the desired schedule (e.g., 100
mg/kg, i.p., every other day).[1]

o Continue treatment for the specified duration (e.g., 5 weeks).[1]
e Monitoring and Endpoints:

o Measure tumor volume and body weight 2-3 times per week. Tumor volume can be
calculated using the formula: (Length x Width?)/2.

o Monitor the animals for any signs of toxicity, such as weight loss, lethargy, or changes in
behavior.
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o The primary endpoint is typically tumor growth inhibition. Secondary endpoints may
include survival analysis or assessment of metastasis.

o At the end of the study, euthanize the mice and excise the tumors for further analysis (e.qg.,
histology, biomarker analysis).
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Caption: Experimental workflow for a subcutaneous xenograft study.
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3. Considerations for Patient-Derived Xenograft (PDX) Models

PDX models, which involve the implantation of patient tumor tissue into immunocompromised
mice, can provide a more clinically relevant assessment of drug efficacy.[7]

» Model Selection: Select PDX models with known metabolic profiles, such as deficiencies in
TCA cycle enzymes (e.g., SDHA), to test the specific vulnerability to GLUT inhibition by KL-
11743.[5]

e Implantation: Tumor fragments are typically implanted subcutaneously or orthotopically.
Orthotopic models may better recapitulate the tumor microenvironment.[7]

e Treatment and Monitoring: Protocols are similar to those for cell line-derived xenogratfts, but
tumor growth rates can be more variable. Individual animal monitoring is crucial.

Safety and Toxicology Notes:
e In a 14-day toxicology study in rats, KL-11743 was generally well-tolerated.[6]

o Potential side effects observed at some doses included a dose-dependent decrease in the
size of the testis/epididymis, increased circulating bilirubin, and a slight decrease in
hematocrit, suggesting a potential for increased erythrocyte turnover.[6]

o KL-11743 significantly elevates blood glucose levels and delays glucose clearance, which
should be considered during in vivo studies.[1][6] Regular monitoring of animal health is
essential.

Disclaimer: KL-11743 is for research use only and is not for human consumption. All animal
experiments should be conducted in accordance with institutional and national guidelines for
the care and use of laboratory animals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Application Notes and Protocols for KL-11743 in
Xenograft Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at:
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models]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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